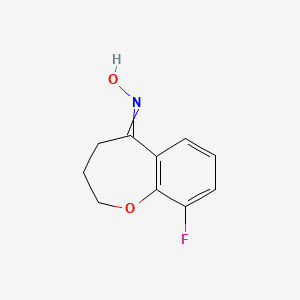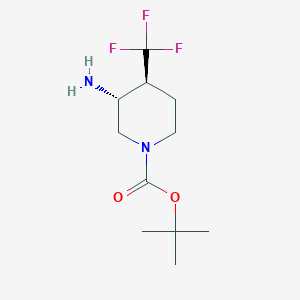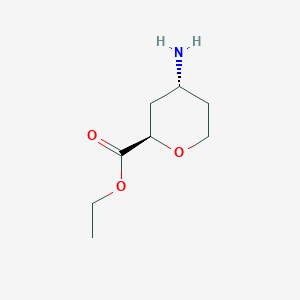
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that features a furan ring substituted with a methyl group and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of 5-methylfurfural with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis could potentially be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or other biomolecules, leading to changes in their activity or function. Further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazole: Lacks the imine group but shares the core structure.
5-Methylfurfural: A precursor in the synthesis of the target compound.
2,5-Dihydro-1,2,4-thiadiazole derivatives: Similar thiadiazole ring structure but different substituents.
Uniqueness
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the presence of both a furan and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7N3OS |
|---|---|
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) |
Clé InChI |
SAGATEPPWVUPHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


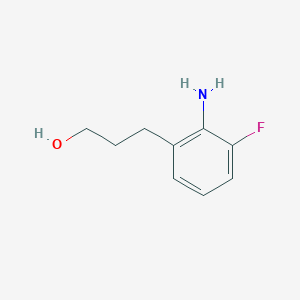
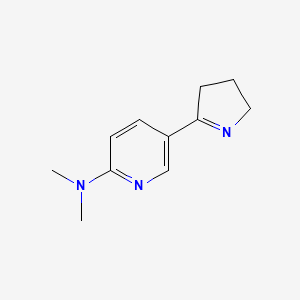

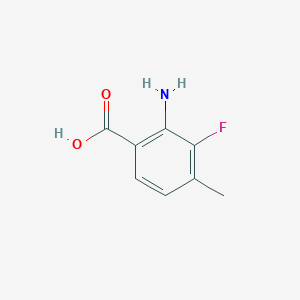

![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)
